2-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Overview
Description
2-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1249999-95-8 . It has a molecular weight of 269.63 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-cyano-4-(trifluoromethyl)benzenesulfonyl chloride . The InChI code is 1S/C8H3ClF3NO2S/c9-16(14,15)7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H .Physical And Chemical Properties Analysis
This compound is a white or pale yellow low melting solid .Scientific Research Applications
Catalysis and Organic Synthesis
In the realm of organic chemistry, 2-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride is utilized as a reagent in sulfonylation reactions. For example, it plays a critical role in the palladium-catalyzed direct sulfonylation of 2-aryloxypyridines, enabling the efficient synthesis of ortho-sulfonylated phenols. This method demonstrates compatibility with both electron-rich and electron-deficient substrates, showcasing the versatility of sulfonyl chlorides in facilitating diverse organic transformations (Xu, Liu, Li, & Sun, 2015).
Photoredox Catalysis
Research also highlights its application in photoinduced and thermal electron-transfer/bond-breaking reactions. The compound's reactivity under different conditions (photochemical vs. electrochemical) provides insights into mechanistic pathways, such as stepwise vs. concerted mechanisms, which are fundamental for developing new photoredox catalysis strategies (Pause, Robert, & Savéant, 2001).
Green Chemistry
In green chemistry, the compound is used within ionic liquids for Friedel-Crafts sulfonylation reactions, highlighting an eco-friendly approach to chemical synthesis. This process not only enhances the reactivity and yield of diaryl sulfones but also emphasizes the impact of Lewis acidity on conversion rates, contributing to sustainable chemistry practices (Nara, Harjani, & Salunkhe, 2001).
Advanced Material Synthesis
Moreover, the compound's relevance extends to material science, where it's used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and dye rejection capabilities, offering potential applications in water treatment and purification technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Safety And Hazards
properties
IUPAC Name |
2-cyano-4-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO2S/c9-16(14,15)7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITFCFJALKLPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
CAS RN |
1249999-95-8 | |
Record name | 2-cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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